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Compound of Interest

Compound Name:
ethyl 3-iodo-1H-pyrazole-4-

carboxylate

Cat. No.: B1419889 Get Quote

CAS Number: 827316-43-8

Abstract
This technical guide provides a comprehensive overview of ethyl 3-iodo-1H-pyrazole-4-
carboxylate, a key heterocyclic building block in contemporary drug discovery and organic

synthesis. The document details the synthesis, physicochemical properties, spectral

characterization, and critical applications of this versatile molecule, with a particular focus on its

role as a precursor to potent kinase inhibitors. This guide is intended for researchers, scientists,

and drug development professionals seeking to leverage the unique chemical attributes of this

compound in their work.

Introduction: The Strategic Importance of Ethyl 3-
iodo-1H-pyrazole-4-carboxylate
Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a strategically important intermediate in medicinal

chemistry. The pyrazole core is a well-established pharmacophore present in numerous

approved drugs, exhibiting a wide array of biological activities. The presence of an iodo group

at the 3-position and an ethyl carboxylate at the 4-position provides two orthogonal handles for

chemical modification. The carbon-iodine bond is particularly amenable to transition metal-

catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings,

enabling the facile introduction of diverse molecular complexity. This dual functionality makes
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ethyl 3-iodo-1H-pyrazole-4-carboxylate a valuable scaffold for the construction of compound

libraries for high-throughput screening and the targeted synthesis of complex bioactive

molecules.

Synthesis and Mechanism
The most common and efficient synthesis of ethyl 3-iodo-1H-pyrazole-4-carboxylate involves

a diazotization-iodination reaction, specifically a Sandmeyer-type reaction, starting from the

readily available ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthetic Protocol: Diazotization-Iodination
This protocol outlines a robust procedure for the synthesis of ethyl 3-iodo-1H-pyrazole-4-
carboxylate.

Materials:

Ethyl 3-amino-1H-pyrazole-4-carboxylate

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Ice

Water (H₂O)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Diazotization:
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Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g.,

aqueous HCl or H₂SO₄) in a reaction vessel.

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature

below 5 °C. The formation of the diazonium salt is typically observed by a change in the

color of the solution.

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete

diazotization.

Iodination:

In a separate vessel, prepare a solution of potassium iodide in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

Effervescence (evolution of nitrogen gas) will be observed.

Allow the reaction mixture to warm to room temperature and stir for several hours or until

the reaction is complete (monitored by TLC).

Work-up and Purification:

Extract the reaction mixture with ethyl acetate.

Wash the combined organic layers with water, saturated sodium thiosulfate solution (to

remove any residual iodine), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford ethyl 3-iodo-1H-pyrazole-4-carboxylate as a solid.

Causality of Experimental Choices and Mechanism
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The choice of a Sandmeyer-type reaction is predicated on its reliability for converting aromatic

and heteroaromatic amines to halides. The diazotization step, carried out in a strong acid at low

temperatures, is crucial for the in situ generation of the pyrazolediazonium salt. The acid

protonates the amino group, making it a better leaving group, while the low temperature

prevents the premature decomposition of the unstable diazonium intermediate.

The subsequent iodination with potassium iodide proceeds via a radical mechanism. The iodide

ion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium salt. This

reaction is particularly efficient for the synthesis of iodoarenes and iodoheterocycles.
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Synthesis Workflow

Application in Kinase Inhibitor Synthesis
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Caption: Synthesis and Application of Ethyl 3-iodo-1H-pyrazole-4-carboxylate.
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Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of ethyl 3-iodo-1H-
pyrazole-4-carboxylate is essential for its effective use in research and development.

Physicochemical Data
Property Value Source

CAS Number 827316-43-8 Multiple Chemical Suppliers

Molecular Formula C₆H₇IN₂O₂ Pharmaffiliates[1]

Molecular Weight 266.04 g/mol Pharmaffiliates[1]

Appearance
White to light yellow powder or

crystals
Sigma-Aldrich

Melting Point Not available

Solubility

Soluble in organic solvents

such as DMF, DMSO, and

chlorinated solvents.

General observation for similar

compounds

Storage Store in a refrigerator. Sigma-Aldrich

Spectral Data
The following spectral data is for a closely related N-protected derivative, ethyl 1-(1-

ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, as detailed spectral information for the

unprotected compound is not readily available in the cited literature.[2]

¹H NMR (400 MHz, CDCl₃) δ: 8.02 (s, 1H, Ar-H), 5.53 (q, J = 6.0 Hz, 1H, NCH), 4.38 (q, J =

7.1 Hz, 2H, COOCH₂CH₃), 3.57 – 3.37 (m, 2H, OCH₂CH₃), 1.67 (d, J = 6.0 Hz, 3H, CHCH₃),

1.40 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.20 (t, J = 7.0 Hz, 3H, CH₂CH₃).[2]

¹³C NMR (100 MHz, CDCl₃) δ: 161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3.

[2]

Mass Spectrometry (MS), m/z (%): 338 (M⁺, 6), 294 (49), 221 (25), 167 (50), 73 (99), 45

(100).[2]
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High-Resolution Mass Spectrometry (HRMS) (ES): Calculated for [M+Na]⁺ C₁₀H₁₅IN₂NaO₃:

361.0019; Found: 361.0018.[2]

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors
The primary application of ethyl 3-iodo-1H-pyrazole-4-carboxylate in drug discovery is as a

versatile precursor for the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold,

readily accessible from this starting material, is a well-known "privileged scaffold" in medicinal

chemistry due to its structural similarity to the adenine core of ATP, allowing it to effectively

target the ATP-binding site of various kinases.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the pyrazolo[3,4-d]pyrimidine core from ethyl 3-iodo-1H-pyrazole-4-
carboxylate typically involves a cyclocondensation reaction. This can be achieved by reacting

the pyrazole with a source of formamide or a similar one-carbon unit, which leads to the

formation of the fused pyrimidine ring.

Targeting Kinase Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of

several important kinases implicated in cancer and inflammatory diseases. These include:

Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase that is

overexpressed in a high percentage of breast tumors and is implicated in cell proliferation,

migration, and invasion.

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are central to

the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth and

survival.
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Caption: Inhibition of the BRK/PTK6 Signaling Pathway.
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Safety and Handling
As a laboratory chemical, ethyl 3-iodo-1H-pyrazole-4-carboxylate should be handled with

appropriate safety precautions.

Hazard Identification
Based on available safety data sheets for similar compounds, ethyl 3-iodo-1H-pyrazole-4-
carboxylate is expected to have the following GHS hazard classifications:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

Skin Protection: Wear compatible chemical-resistant gloves.

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is

recommended.

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after

handling.

First Aid Measures
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated

clothing. Get medical attention if irritation develops.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1419889?utm_src=pdf-body
https://www.benchchem.com/product/b1419889?utm_src=pdf-body
https://www.benchchem.com/product/b1419889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical

attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Conclusion
Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a high-value chemical intermediate with significant

potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of

diverse and complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine

scaffold, which is a cornerstone for the development of novel kinase inhibitors. This guide has

provided a detailed overview of its synthesis, properties, and applications, offering a valuable

resource for scientists working at the forefront of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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